5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one
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Overview
Description
5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one is an organic compound that features a benzodioxole ring fused with a hexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one typically involves the reaction of 1,3-benzodioxole with appropriate alkylating agents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring structure but lacks the hexenone moiety.
5-Methyl-1H-indole: Contains a similar methyl group but has an indole ring instead of benzodioxole.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Similar structure but with a propanone instead of hexenone.
Uniqueness
5-Methyl-1-(1,3-benzodioxol-5-yl)-1-hexen-3-one is unique due to its combination of the benzodioxole ring and hexenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C14H16O3/c1-10(2)7-12(15)5-3-11-4-6-13-14(8-11)17-9-16-13/h3-6,8,10H,7,9H2,1-2H3 |
InChI Key |
GEJXZHXZIPMRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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